1-cyclohexanecarbonyl-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride
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Overview
Description
Cyclohexyl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a cyclohexyl group, an imidazole ring, and a piperazine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the imidazole ring, a common pharmacophore, suggests that this compound may exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexanecarbonyl-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 1-ethyl-1H-imidazole with a suitable piperazine derivative, followed by the introduction of the cyclohexyl group through a nucleophilic substitution reaction. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the piperazine moiety.
Substitution: The cyclohexyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups to the cyclohexyl moiety.
Scientific Research Applications
Cyclohexyl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It may be investigated for its therapeutic potential in treating various diseases, including infections, inflammation, and cancer.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-cyclohexanecarbonyl-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, potentially inhibiting their activity. The piperazine moiety may interact with neurotransmitter receptors, affecting cellular signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
Cyclohexyl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is unique due to its combination of a cyclohexyl group, an imidazole ring, and a piperazine moiety. This structural arrangement may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
cyclohexyl-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O.ClH/c1-2-18-9-8-17-16(18)20-12-10-19(11-13-20)15(21)14-6-4-3-5-7-14;/h8-9,14H,2-7,10-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHMWGZUNLVOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3CCCCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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